REACTION_SMILES
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[Br:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:15](=[O:16])([O-:17])[O-:18].[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([N+:12](=[O:13])[O-:14])[cH:7][c:8]([OH:11])[cH:9][cH:10]1.[CH3:29][C:30](=[O:31])[CH3:32].[K+:19].[K+:20]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[c:6]([N+:12](=[O:13])[O-:14])[cH:7][c:8]([O:11][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(O)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(OCc2ccccc2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |